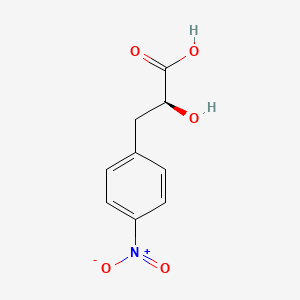
N-(4-乙酰苯基)-3-(2,6-二氯苯基)-5-甲基-1,2-恶唑-4-甲酰胺
描述
“N-(4-acetylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide” is a complex organic compound. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. It also has acetylphenyl and dichlorophenyl groups attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the oxazole ring at its core, with the acetylphenyl and dichlorophenyl groups attached at specific positions. The presence of the acetyl group would introduce some electron-withdrawing character, while the dichlorophenyl group could contribute to the overall polarity of the molecule .Chemical Reactions Analysis
As an organic compound, “N-(4-acetylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide” could potentially undergo a variety of chemical reactions. The oxazole ring might be susceptible to reactions such as hydrolysis, especially under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .科学研究应用
环境影响和生物降解
氯酚和环境毒性:Krijgsheld 和 Gen (1986) 的研究评估了氯酚(包括 2,4-二氯酚)的环境影响,强调了它们对水生生物的中等至相当大的毒性和生物累积的潜力。这项研究可能会为相关化合物的环境风险评估提供信息,例如 N-(4-乙酰苯基)-3-(2,6-二氯苯基)-5-甲基-1,2-恶唑-4-甲酰胺,特别是考虑到它们的结构相似性和潜在的环境持久性 (Krijgsheld 和 Gen,1986).
合成化学和应用
杂环化合物的合成路线:Kaushik 等人(2019 年)对 1,4-二取代 1,2,3-三唑合成的综述展示了杂环化合物在药物发现和材料科学中的多功能性。类似的合成策略可应用于恶唑衍生物的合成和功能化,为新材料或药物的开发提供途径 (Kaushik 等,2019).
高级氧化工艺
持久性有机污染物的降解:Qutob 等人(2022 年)综述的用于降解对乙酰氨基酚等难降解化合物的先进氧化工艺 (AOP) 的应用,提出了一种对类似复杂有机分子进行环境解毒的方法。这种方法可能与废水或受污染场所中 N-(4-乙酰苯基)-3-(2,6-二氯苯基)-5-甲基-1,2-恶唑-4-甲酰胺的分解和中和有关 (Qutob 等,2022).
生物降解和环境修复
2,4-D 除草剂的生物降解:Magnoli 等人(2020 年)对 2,4-D 除草剂及其代谢物的微生物降解的研究强调了微生物在减轻此类化合物造成的环境污染中的作用。这项研究的见解可以指导对能够分解恶唑衍生物的微生物途径的研究,从而可能确定新的生物修复策略 (Magnoli 等,2020).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-(4-acetylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O3/c1-10(24)12-6-8-13(9-7-12)22-19(25)16-11(2)26-23-18(16)17-14(20)4-3-5-15(17)21/h3-9H,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAZXBTYKBZEAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-{[2-(2,3-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate](/img/structure/B3126113.png)
![(E)-[(2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate](/img/structure/B3126131.png)
![N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(phenylsulfanyl)acetohydrazide](/img/structure/B3126135.png)

![[4-[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] furan-2-carboxylate](/img/structure/B3126149.png)

![N2-(2-Methylpropyl)-N1,N1-bis[2-[(2-methylpropyl)amino]ethyl]-1,2-ethanediamine](/img/structure/B3126171.png)


![4-{[Phenyl(phenylsulfonyl)amino]methyl}benzoic acid](/img/structure/B3126187.png)


![2-(Piperidin-1-yl)benzo[d]thiazol-6-ol](/img/structure/B3126207.png)
